

An In-depth Technical Guide to Natural Endogenous Ligands of the PDZ1 Domain

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Compound of Interest		
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Introduction

The PSD-95/Dlg/ZO-1 (PDZ) domain is one of the most abundant protein-protein interaction modules in the human proteome. These domains, typically 80-100 amino acids in length, play a crucial role in the assembly of signaling complexes at specific subcellular locations, such as the postsynaptic density of neurons and tight junctions of epithelial cells.[1][2] PDZ domains typically recognize and bind to short C-terminal peptide motifs of their target proteins, although interactions with internal motifs have also been reported.[2][3] This guide provides a comprehensive overview of the known natural endogenous ligands that specifically interact with the first PDZ domain (PDZ1) of various scaffolding proteins, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

PDZ1 Domain Ligand Specificity

PDZ domains are broadly classified based on the C-terminal motifs of their preferred ligands. The three main classes are:

- Class I: Binds to the consensus sequence X-[S/T]-X-Φ-COOH, where X is any amino acid and Φ is a hydrophobic residue.[4]
- Class II: Recognizes the motif X-Φ-X-Φ-COOH.[4]



Class III: Binds to ligands with the sequence X-[D/E]-X-Φ-COOH.[4]

While this classification provides a general framework, the binding specificity of an individual PDZ domain is determined by the amino acid composition of its binding pocket.[4]

Natural Endogenous Ligands of Specific PDZ1 Domains

The following sections detail the known endogenous ligands for the PDZ1 domains of several key scaffolding proteins.

Postsynaptic Density Protein 95 (PSD-95) PDZ1

PSD-95 is a critical scaffolding protein at the postsynaptic density of excitatory synapses. Its PDZ1 domain is known to interact with the C-termini of various neurotransmitter receptors and ion channels.[5][6]

Quantitative Binding Data for PSD-95 PDZ1 Ligands

Ligand	C-terminal Sequence	Binding Affinity (Kd)	Reference
GluN2A	SIESDV	Not explicitly stated for PDZ1 alone	[5]
GluN2B	KLSSIESDV	12.4 μΜ	[7]
Stargazin (TARP γ-2)	RRTTPV	27.3 μΜ	[7]
Kv1.4	VETDV	Not explicitly stated for PDZ1 alone	[5]
CRIPT	DTKNYKQTSV	~1.2-fold increase in affinity upon pS73 phosphorylation	[5]
Kv1.7	PAGKHMVYEV	~2.4-fold decrease in affinity upon pS73 phosphorylation	[5]



Note: The binding affinities can be influenced by post-translational modifications, such as the phosphorylation of Serine 73 within the PDZ1 domain of PSD-95.[3][5]

Scribble PDZ1

Scribble is a scaffold protein involved in establishing and maintaining cell polarity. Its PDZ domains are crucial for its function in various cellular processes, including directed cell migration.[8][9]

Quantitative Binding Data for Scribble PDZ1 Ligands

Ligand	C-terminal Sequence	Binding Affinity (Kd)	Reference
β-ΡΙΧ	KHIHTLEEV	~21.4 µM (weakest interactor among the four PDZ domains)	[10][11]
APC	Not explicitly stated	Comparable to other endogenous Scribble interactions	[8]
Vangl2	Not explicitly stated	Comparable to other endogenous Scribble interactions	[8]
Guk-holder (GUKh)	Not explicitly stated	Major interactor with Scribble PDZ1	[9]
Influenza A Virus NS1	ESEV	21.4 μM (weakest interactor among the four PDZ domains)	[11]

Syntenin PDZ1

Syntenin is a PDZ domain-containing protein that interacts with the cytoplasmic tails of syndecans, a family of transmembrane heparan sulfate proteoglycans.[12][13] Syntenin plays a role in cell adhesion and the organization of the cytoskeleton.[12][14]



Quantitative Binding Data for Syntenin PDZ1 Ligands

Ligand	C-terminal Sequence	Binding Affinity (Kd)	Reference
Syndecan-1	EFYA	Not explicitly stated	[12][13]
Syndecan-2	EFYA	Not explicitly stated	[13]
Syndecan-3	EFYA	Not explicitly stated	[13]
Syndecan-4	EFYA	Not explicitly stated	[13]
Neurexin	Not explicitly stated	Paired PDZ domains required for interaction	[12]
B-ephrins	Not explicitly stated	Paired PDZ domains required for interaction	[12]

Experimental Protocols

The characterization of PDZ1 domain-ligand interactions relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for commonly employed assays.

Fluorescence Polarization (FP) Assay

This method is used to determine the binding affinity (Kd) between a fluorescently labeled ligand (peptide) and a PDZ domain.

Methodology:

- Reagents and Buffers:
 - Purified PDZ1 domain protein.
 - Fluorescently labeled synthetic peptide corresponding to the C-terminus of the ligand.
 - Binding buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
- Procedure:



- A constant concentration of the fluorescently labeled peptide (typically in the low nanomolar range) is incubated with increasing concentrations of the purified PDZ1 domain in the binding buffer.[15]
- 2. The reaction is allowed to reach equilibrium at a constant temperature.
- 3. The fluorescence polarization of each sample is measured using a suitable plate reader.
- 4. The change in polarization is plotted against the concentration of the PDZ1 domain.
- 5. The data is fitted to a one-site binding equation to determine the dissociation constant (Kd).[15]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

- Reagents and Buffers:
 - Purified PDZ1 domain protein.
 - Purified ligand protein or synthetic peptide.
 - Dialysis buffer (e.g., PBS, pH 7.4, with identical composition for both protein and ligand).
- Procedure:
 - 1. The sample cell of the ITC instrument is filled with the purified PDZ1 domain at a known concentration.
 - 2. The injection syringe is filled with the ligand at a higher, known concentration.
 - 3. A series of small, sequential injections of the ligand into the sample cell is performed.
 - 4. The heat change associated with each injection is measured.



- 5. The integrated heat data is plotted against the molar ratio of ligand to PDZ1 domain.
- 6. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in a cellular context.

Methodology:

- Cell Lysis:
 - 1. Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
 - 2. The cell lysate is centrifuged to pellet cellular debris, and the supernatant is collected.
- · Immunoprecipitation:
 - 1. The cell lysate is pre-cleared by incubating with protein A/G-agarose or magnetic beads.
 - 2. An antibody specific to the "bait" protein (e.g., the PDZ1-containing protein) is added to the pre-cleared lysate and incubated to allow for antibody-antigen binding.
 - 3. Protein A/G beads are added to capture the antibody-antigen complexes.
- Washing and Elution:
 - 1. The beads are washed several times with lysis buffer to remove non-specific binding proteins.
 - 2. The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- Detection:
 - 1. The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

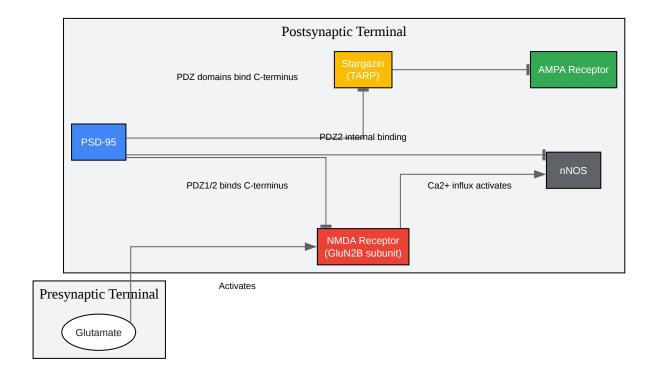


2. The presence of the "prey" protein (the putative ligand) is detected by Western blotting using an antibody specific to the prey protein.

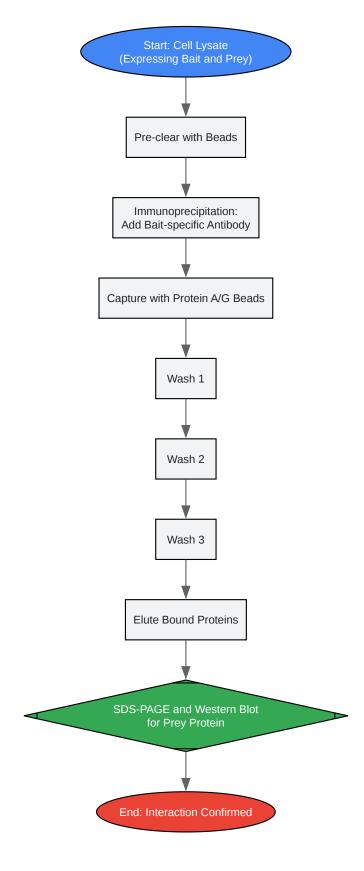
Signaling Pathways and Logical Relationships

The interaction between PDZ1 domains and their ligands is fundamental to the assembly of signaling complexes that regulate a wide range of cellular processes.









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